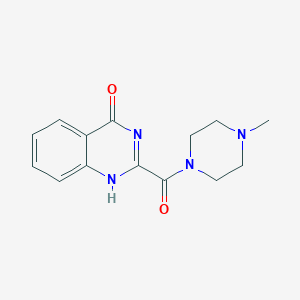
2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one, also known as AG-1478, is a small molecule inhibitor that targets epidermal growth factor receptor (EGFR) tyrosine kinase activity. It has been extensively studied for its potential use in cancer therapy and has shown promising results in preclinical trials. In
Mecanismo De Acción
2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one targets EGFR tyrosine kinase activity by binding to the ATP-binding site of the receptor, thereby preventing the activation of downstream signaling pathways that promote cell growth and survival. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one in lab experiments is its specificity for EGFR tyrosine kinase activity, which allows for targeted inhibition of cancer cells. However, one limitation is its potential toxicity, as it may also inhibit the activity of other tyrosine kinases that are important for normal cellular function.
Direcciones Futuras
There are several future directions for the study of 2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one. One direction is the investigation of its potential use in combination therapy with other cancer drugs to enhance their efficacy. Another direction is the development of more potent and selective inhibitors of EGFR tyrosine kinase activity. Additionally, the potential use of 2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one in the treatment of other diseases, such as inflammatory disorders, could also be explored.
Métodos De Síntesis
2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one can be synthesized through a multi-step process, starting with the reaction of 4-chloro-6,7-dimethoxyquinazoline with 4-methylpiperazine to form 4-(4-methylpiperazin-1-yl)-6,7-dimethoxyquinazoline. This intermediate is then reacted with ethyl chloroformate to form 2-(4-methylpiperazin-1-yl)quinazolin-4-one. Finally, the carbonyl group is replaced with a 4-(dimethylamino)phenyl group through a reductive amination reaction to yield 2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one.
Aplicaciones Científicas De Investigación
2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one has been extensively studied for its potential use in cancer therapy, specifically in targeting EGFR tyrosine kinase activity. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and ovarian cancer. 2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one has also been investigated for its potential use in combination therapy with other cancer drugs, such as paclitaxel and cisplatin, to enhance their efficacy.
Propiedades
Fórmula molecular |
C14H16N4O2 |
|---|---|
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H16N4O2/c1-17-6-8-18(9-7-17)14(20)12-15-11-5-3-2-4-10(11)13(19)16-12/h2-5H,6-9H2,1H3,(H,15,16,19) |
Clave InChI |
YUSRJEQLYSEIHK-UHFFFAOYSA-N |
SMILES isomérico |
CN1CCN(CC1)C(=O)C2=NC(=O)C3=CC=CC=C3N2 |
SMILES |
CN1CCN(CC1)C(=O)C2=NC(=O)C3=CC=CC=C3N2 |
SMILES canónico |
CN1CCN(CC1)C(=O)C2=NC(=O)C3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251979.png)
![N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251980.png)
![N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251981.png)
![N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251982.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251985.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251986.png)
![2-phenyl-N-{2-[(phenylacetyl)amino]ethyl}quinoline-4-carboxamide](/img/structure/B251988.png)
![N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide](/img/structure/B251989.png)
![N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide](/img/structure/B251990.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B251993.png)
![6-methyl-N-{3-[(2-thienylcarbonyl)amino]propyl}nicotinamide](/img/structure/B251995.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B251996.png)
![N-[3-({[5-(4-bromophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B251998.png)
![6-methyl-N-{3-[(naphthalen-1-ylcarbonyl)amino]propyl}pyridine-3-carboxamide](/img/structure/B251999.png)